molecular formula C7H5BrClN3O2 B1519799 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-43-3

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1519799
CAS No.: 957120-43-3
M. Wt: 278.49 g/mol
InChI Key: XAUNQZNOHAPMMP-UHFFFAOYSA-N
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Description

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol. It is a brominated and nitro-substituted derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the nitration of 8-bromoimidazo[1,2-a]pyridine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 6-position of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium iodide or potassium fluoride.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines.

  • Substitution: Formation of iodides or fluorides.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its biological activity, including its potential use as a probe in biological research to study cellular processes and molecular interactions.

Medicine: Research has explored the compound's potential medicinal properties, including its use in the development of new drugs for treating various diseases. Its nitro group and bromine atom make it a candidate for further modification and optimization in drug design.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to biological responses. The nitro group can undergo reduction in biological systems, potentially generating reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • 6-Nitroimidazo[1,2-a]pyridine: Lacks the bromine atom.

  • 8-Bromoimidazo[1,2-a]pyridine: Lacks the nitro group.

  • 8-Bromo-6-nitroquinoline: Similar structure but with a quinoline ring instead of imidazo[1,2-a]pyridine.

Uniqueness: 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and nitro groups on the imidazo[1,2-a]pyridine ring, which provides distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

8-bromo-6-nitroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUNQZNOHAPMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656910
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-43-3
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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